(R)-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
®-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester is a chemical compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester typically involves the reaction of ®-3-(2-Hydroxy-ethyl)-piperidine with benzyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
®-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid methyl ester
- ®-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid ethyl ester
Uniqueness
®-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester is unique due to its specific ester group, which can influence its reactivity and interactions compared to other similar compounds
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
benzyl (3R)-3-(2-hydroxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13,17H,4,7-12H2/t13-/m1/s1 |
InChI Key |
WJWVPZLPLBICGI-CYBMUJFWSA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)CCO |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCO |
Origin of Product |
United States |
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